molecular formula C4H3BrIN3 B15328862 6-Bromo-4-iodopyridazin-3-amine

6-Bromo-4-iodopyridazin-3-amine

Cat. No.: B15328862
M. Wt: 299.90 g/mol
InChI Key: SLIYLRBYQIXZPJ-UHFFFAOYSA-N
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Description

6-Bromo-4-iodopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 g/mol It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodopyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method is the sequential bromination and iodination of pyridazin-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodopyridazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridazine ring .

Scientific Research Applications

6-Bromo-4-iodopyridazin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Iodopyridazin-3-amine: Similar structure but lacks the bromine atom.

    4-Bromo-3-iodopyridazine: Similar structure but with different substitution pattern.

Uniqueness

6-Bromo-4-iodopyridazin-3-amine is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties compared to other pyridazine derivatives. This dual halogenation can provide distinct advantages in synthetic applications and biological interactions .

Properties

Molecular Formula

C4H3BrIN3

Molecular Weight

299.90 g/mol

IUPAC Name

6-bromo-4-iodopyridazin-3-amine

InChI

InChI=1S/C4H3BrIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9)

InChI Key

SLIYLRBYQIXZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Br)N)I

Origin of Product

United States

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